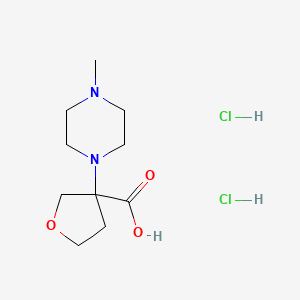![molecular formula C9H8Cl2N2O B1436450 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride CAS No. 2059976-14-4](/img/structure/B1436450.png)
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
描述
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2O. It is a versatile small molecule that finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a chloromethyl group attached to an oxazole ring, which is further connected to a pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
作用机制
Target of Action
This compound is a chemical intermediate and is used in the synthesis of various high-value fine chemical products .
Biochemical Pathways
As a chemical intermediate, it is used in the synthesis of various compounds, which may have diverse effects on different biochemical pathways .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would largely depend on the final compound it is used to synthesize .
Result of Action
As a chemical intermediate, the effects would be dependent on the final compound it is used to synthesize .
Action Environment
The action, efficacy, and stability of 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride can be influenced by various environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, with reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Chloromethyl Group: The chloromethyl group is introduced by reacting the oxazole intermediate with chloromethylating agents such as chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC).
Coupling with Pyridine: The final step involves coupling the chloromethylated oxazole with a pyridine derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole N-oxides or reduction to yield dechlorinated products.
Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines in solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dechlorinated oxazole derivatives.
科学研究应用
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the oxazole ring.
2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride: Contains additional methyl and methoxy groups.
3-Chloromethylpyridine hydrochloride: Chloromethyl group positioned at a different location on the pyridine ring.
Uniqueness
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride is unique due to the presence of both the oxazole and pyridine rings, which impart distinct chemical properties and reactivity. This dual-ring structure enhances its versatility as a synthetic intermediate and its potential for diverse applications in various fields.
属性
IUPAC Name |
4-(chloromethyl)-2-pyridin-4-yl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7;/h1-4,6H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCHTJQYGGIULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CO2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


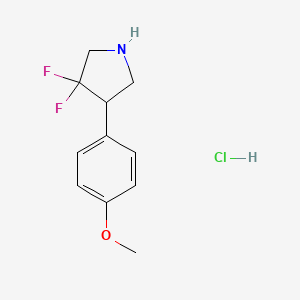
![(1R,3R,5S)-rel-3-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]-cyclohexanecarboxylicAcid](/img/structure/B1436368.png)



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1436377.png)
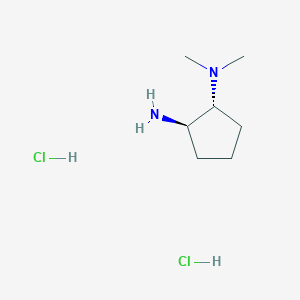
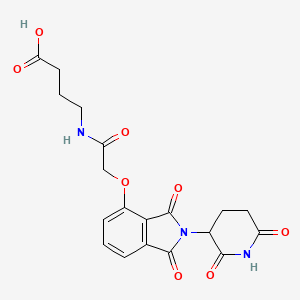
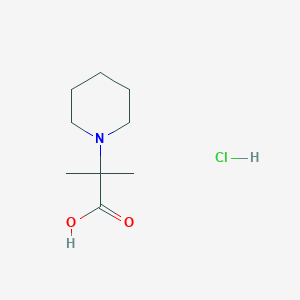
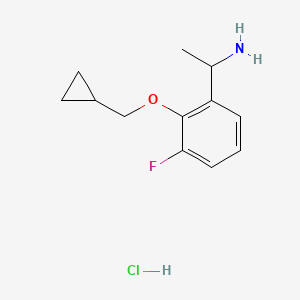
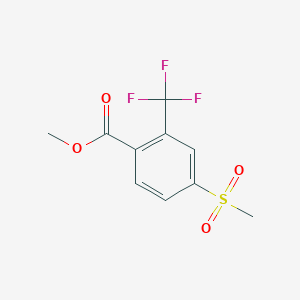
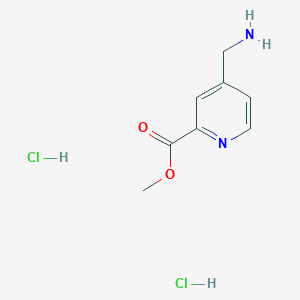
![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)
